molecular formula C59H53F2N3O26 B14760194 N-[2-[(Acetyloxy)methoxy]-2-oxoethyl]-N-[4-[[[3',6'-bis(acetyloxy)-2',7'-difluoro-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-5-yl]carbonyl]amino]-2-[2-[2-[bis[2-[(acetyloxy)methoxy]-2-oxoethyl]amino]phenoxy]ethoxy]phenyl]glycine (acetyloxy)methyl ester

N-[2-[(Acetyloxy)methoxy]-2-oxoethyl]-N-[4-[[[3',6'-bis(acetyloxy)-2',7'-difluoro-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-5-yl]carbonyl]amino]-2-[2-[2-[bis[2-[(acetyloxy)methoxy]-2-oxoethyl]amino]phenoxy]ethoxy]phenyl]glycine (acetyloxy)methyl ester

Cat. No.: B14760194
M. Wt: 1258.0 g/mol
InChI Key: CHMIRJMERZCBBJ-UHFFFAOYSA-N
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Description

This compound is characterized by its intricate structure, which includes multiple functional groups such as acetyloxy, methoxy, and difluoro groups

Preparation Methods

The synthesis of N-[2-[(Acetyloxy)methoxy]-2-oxoethyl]-N-[4-[[[3’,6’-bis(acetyloxy)-2’,7’-difluoro-3-oxospiro[isobenzofuran-1(3H),9’-[9H]xanthen]-5-yl]carbonyl]amino]-2-[2-[2-[bis[2-[(acetyloxy)methoxy]-2-oxoethyl]amino]phenoxy]ethoxy]phenyl]glycine (acetyloxy)methyl ester involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common reagents used in these reactions include acetic anhydride, methanol, and fluorinating agents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The presence of methoxy and acetyloxy groups makes it susceptible to oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyloxy and methoxy sites, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

N-[2-[(Acetyloxy)methoxy]-2-oxoethyl]-N-[4-[[[3’,6’-bis(acetyloxy)-2’,7’-difluoro-3-oxospiro[isobenzofuran-1(3H),9’-[9H]xanthen]-5-yl]carbonyl]amino]-2-[2-[2-[bis[2-[(acetyloxy)methoxy]-2-oxoethyl]amino]phenoxy]ethoxy]phenyl]glycine (acetyloxy)methyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The acetyloxy and methoxy groups play a crucial role in its binding to enzymes and receptors, leading to the modulation of their activity. The difluoro groups contribute to its stability and enhance its interactions with hydrophobic regions of proteins. These interactions can result in various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Compared to other similar compounds, N-[2-[(Acetyloxy)methoxy]-2-oxoethyl]-N-[4-[[[3’,6’-bis(acetyloxy)-2’,7’-difluoro-3-oxospiro[isobenzofuran-1(3H),9’-[9H]xanthen]-5-yl]carbonyl]amino]-2-[2-[2-[bis[2-[(acetyloxy)methoxy]-2-oxoethyl]amino]phenoxy]ethoxy]phenyl]glycine (acetyloxy)methyl ester exhibits unique properties due to its complex structure. Similar compounds include:

Properties

Molecular Formula

C59H53F2N3O26

Molecular Weight

1258.0 g/mol

IUPAC Name

5-[[4-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-3-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]phenoxy]ethoxy]phenyl]carbamoyl]-2-(3,6-diacetyloxy-2,7-difluoroxanthen-10-ium-9-yl)benzoate

InChI

InChI=1S/C59H53F2N3O26/c1-31(65)80-27-84-53(71)23-63(24-54(72)85-28-81-32(2)66)45-9-7-8-10-47(45)78-15-16-79-52-18-38(12-14-46(52)64(25-55(73)86-29-82-33(3)67)26-56(74)87-30-83-34(4)68)62-58(75)37-11-13-39(40(17-37)59(76)77)57-41-19-43(60)50(88-35(5)69)21-48(41)90-49-22-51(89-36(6)70)44(61)20-42(49)57/h7-14,17-22H,15-16,23-30H2,1-6H3,(H-,62,75,76,77)

InChI Key

CHMIRJMERZCBBJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCOC(=O)CN(CC(=O)OCOC(=O)C)C1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)C3=C4C=C(C(=CC4=[O+]C5=CC(=C(C=C53)F)OC(=O)C)OC(=O)C)F)C(=O)[O-])OCCOC6=CC=CC=C6N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C

Origin of Product

United States

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